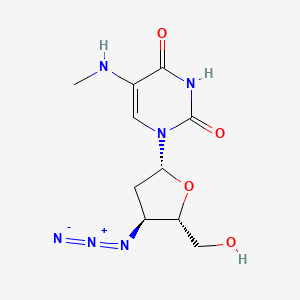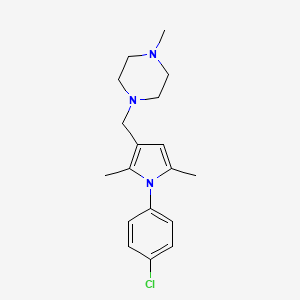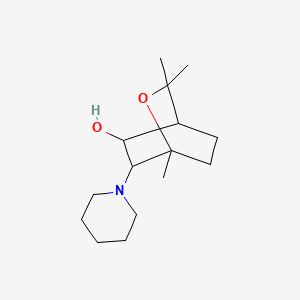
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes an indole core, a carboxamide group, and a pyridine ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- typically involves multiple steps, including the formation of the indole core, the introduction of the carboxamide group, and the attachment of the pyridine ring. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.
Attachment of the Pyridine Ring: This step may involve nucleophilic substitution reactions, where the pyridine ring is introduced through the reaction of a suitable pyridine derivative with the indole core.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole core, carboxamide group, or pyridine ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position instead of the 2-position.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
1H-Indole-2-carboxaldehyde: Features a carboxaldehyde group at the 2-position.
The uniqueness of 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
136817-09-9 |
|---|---|
Molekularformel |
C21H27N5O |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N-methyl-N-[2-[methyl-[3-(propan-2-ylamino)pyridin-2-yl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H27N5O/c1-15(2)23-18-10-7-11-22-20(18)25(3)12-13-26(4)21(27)19-14-16-8-5-6-9-17(16)24-19/h5-11,14-15,23-24H,12-13H2,1-4H3 |
InChI-Schlüssel |
BWUOQPQLJPNGFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(N=CC=C1)N(C)CCN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


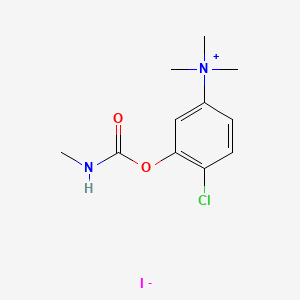
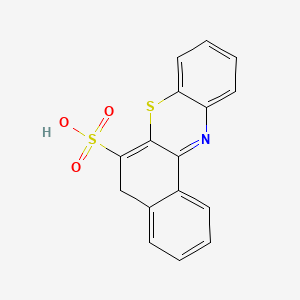
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
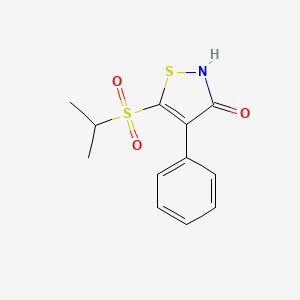
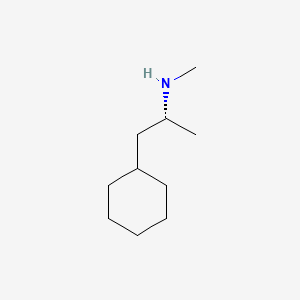
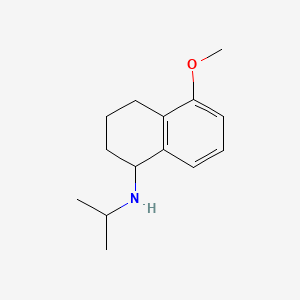
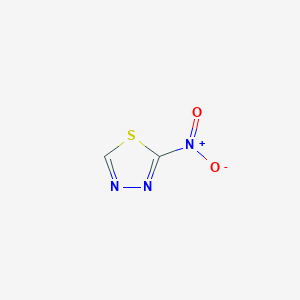
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
